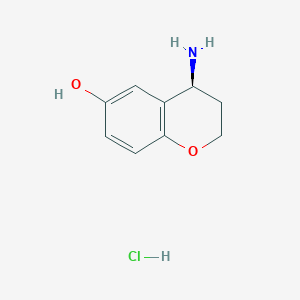

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride

描述

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydro-benzopyran ring, and a hydrochloride salt, which enhances its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

化学反应分析

Types of Reactions

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the core structure .

科学研究应用

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

相似化合物的比较

Similar Compounds

3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydro-benzopyran structure and are known for their biological activity.

Organochlorine Compounds: These compounds contain chlorine atoms and exhibit diverse chemical properties.

Uniqueness

What sets (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its solubility as a hydrochloride salt also enhances its applicability in aqueous environments .

生物活性

(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride, also known by its CAS number 2227802-78-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

The compound has the following chemical characteristics:

- IUPAC Name : (4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride

- Molecular Formula : C9H12ClNO

- Molecular Weight : 187.65 g/mol

- Purity : ≥95% .

Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. Specifically, it has shown affinity for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders.

Key Mechanistic Insights:

- Serotonin Receptor Modulation : The compound acts as a full agonist at 5-HT1A receptors, which are critical in mediating anxiolytic effects. This suggests potential applications in treating anxiety-related disorders .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of benzopyran compounds can exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Biological Activity

The biological activities of this compound can be summarized as follows:

Study 1: Anxiolytic Activity

In a controlled study involving various 3,4-dihydro-benzopyran derivatives, this compound was assessed for its anxiolytic properties using behavioral models such as the elevated plus maze and open field test. The results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of benzopyran derivatives on cultured neuronal cells subjected to oxidative stress. The study found that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis of benzopyran derivatives typically involves cyclization of substituted phenols with epoxides or allylamines under acidic conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) are critical . Post-synthetic purification via recrystallization or chiral chromatography (e.g., using amylose- or cellulose-based columns) ensures enantiomeric purity. Reaction monitoring by HPLC with chiral stationary phases (e.g., as described in for similar analytes) is recommended to validate stereochemical outcomes.

Q. How can researchers validate the structural integrity of this compound, particularly its amino and hydroxyl functional groups?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the benzopyran backbone and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, NH signals around δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO) and fragmentation patterns.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O-C in benzopyran) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer : While specific safety data for this compound are unavailable, analogous benzopyrans (e.g., ) indicate risks of skin/eye irritation and respiratory toxicity. Implement:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Follow hazardous waste protocols for halogenated organics (e.g., incineration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Strategies include:

- Batch Reproducibility Testing : Compare activity across independently synthesized batches using standardized assays (e.g., enzyme inhibition or receptor binding).

- Impurity Profiling : LC-MS or GC-MS to identify byproducts (e.g., ’s SPE protocols for trace analysis).

- Computational Modeling : Molecular docking or MD simulations to assess enantiomer-specific interactions with targets .

Q. What experimental designs are recommended to study the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life (t). Monitor degradation via LC-MS/MS (e.g., ’s LC-grade solvents and SPE extraction).

- Isotopic Labeling : Incorporate C or C at the amino group to track metabolites.

- Cross-Species Comparison : Test stability in human, rat, and mouse models to identify species-specific metabolism .

Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?

- Methodological Answer :

- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility.

- Nanoparticle Formulation : Use PEGylated liposomes or polymeric nanoparticles for enhanced delivery (methods in ).

- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption potential .

属性

IUPAC Name |

(4S)-4-amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8-3-4-12-9-2-1-6(11)5-7(8)9;/h1-2,5,8,11H,3-4,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHYSHIRJPLOCF-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。